molecular formula C18H14N2O4 B5086153 methyl 4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]benzoate

methyl 4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]benzoate

Cat. No. B5086153
M. Wt: 322.3 g/mol
InChI Key: XYMCIPBCXLLKOA-PTNGSMBKSA-N
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Description

“Methyl 4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]benzoate” is a chemical compound with the molecular formula C17H11N2O4 . It has an average mass of 307.281 Da and a monoisotopic mass of 307.072418 Da .

Mechanism of Action

Target of Action

The primary targets of methyl 4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]benzoate are currently unknown. This compound is structurally related to pyrazolone derivatives, which are known to interact with a variety of biological targets

Mode of Action

It is likely that the compound interacts with its targets via the pyrazolidinylidene moiety, a structural feature it shares with other bioactive compounds . The exact nature of these interactions and the resulting changes in cellular function remain to be elucidated.

Biochemical Pathways

Given the compound’s structural similarity to other pyrazolone derivatives, it may influence pathways related to inflammation, oxidative stress, and cell proliferation . .

Result of Action

The molecular and cellular effects of methyl 4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]benzoate’s action are currently unknown. Based on its structural similarity to other pyrazolone derivatives, it may have anti-inflammatory, antioxidant, or antiproliferative effects . .

properties

IUPAC Name

methyl 4-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-18(23)13-9-7-12(8-10-13)11-15-16(21)19-20(17(15)22)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,21)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMCIPBCXLLKOA-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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